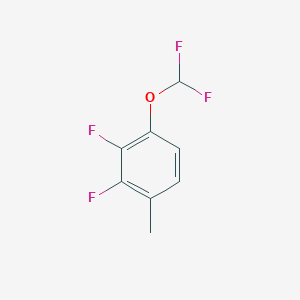

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene

Beschreibung

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a difluoromethoxy group (-OCF$2$H) at position 1, two fluorine atoms at positions 2 and 3, and a methyl group (-CH$3$) at position 4. Its molecular formula is C$8$H$6$F$_4$O, with a calculated molecular weight of 194.12 g/mol. The compound’s structure combines electron-withdrawing (fluorine, difluoromethoxy) and electron-donating (methyl) groups, influencing its physicochemical properties and reactivity.

Key inferred properties (based on structural analogs):

- Density: Estimated at ~1.3–1.4 g/cm³ (higher than non-fluorinated analogs due to fluorine’s atomic mass) .

- Boiling Point: Likely elevated (>180°C) compared to 1-(Difluoromethoxy)-4-methylbenzene (167.4°C) due to increased molecular weight and polarity .

- Applications: Fluorinated aromatic compounds are widely used in pharmaceuticals and agrochemicals to enhance metabolic stability, lipophilicity, and bioavailability.

Eigenschaften

IUPAC Name |

1-(difluoromethoxy)-2,3-difluoro-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-3-5(13-8(11)12)7(10)6(4)9/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIXVBDZRDONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)OC(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601224102 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404195-07-8 | |

| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404195-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(difluoromethoxy)-2,3-difluoro-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601224102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene typically involves the introduction of difluoromethoxy and difluoro groups onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents. This process can be achieved through various routes, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of metal-based catalysts and advanced difluoromethylating reagents can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the difluoro groups, potentially leading to the formation of partially or fully reduced products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while substitution reactions can produce a wide range of functionalized benzene derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a benzene ring with a difluoromethoxy group and two additional fluorine atoms, contributing to its distinctive reactivity and stability. The molecular formula is , with a molecular weight of 202.13 g/mol. The presence of fluorine enhances lipophilicity, which is critical for biological activity and interaction with biological membranes .

Pharmaceutical Applications

- Drug Development : The compound serves as a valuable building block in the synthesis of pharmaceuticals. Its difluoromethoxy and difluoro groups are known to modulate the pharmacokinetics and pharmacodynamics of drug candidates, improving their efficacy and bioavailability .

- Antimicrobial Activity : Similar structures have demonstrated significant antimicrobial properties. Research indicates that halogenated aromatic compounds can exhibit activity against various bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

- Fluorinated Drug Candidates : The incorporation of fluorine into drug molecules can enhance metabolic stability and reduce toxicity. Studies have shown that compounds containing difluoromethoxy groups often display improved absorption, distribution, metabolism, and excretion (ADME) profiles compared to their non-fluorinated counterparts .

Agrochemical Applications

- Herbicides and Pesticides : Halogenated compounds, including 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene, are frequently used in the development of herbicides and pesticides. The enhanced lipophilicity allows for better penetration into plant tissues, increasing the effectiveness of these agrochemicals .

- Selective Herbicides : Research has indicated that difluoromethoxy-substituted compounds can be engineered to target specific plant species while minimizing effects on non-target plants, thereby improving agricultural sustainability .

Materials Science Applications

- Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis. Its unique properties facilitate the production of high-performance polymers with enhanced thermal stability and chemical resistance .

- Coatings and Adhesives : Due to its stability and reactivity, this compound can be incorporated into coatings and adhesives to improve their performance characteristics, such as adhesion strength and resistance to environmental degradation .

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to 1-(Difluoromethoxy)-4-methylbenzene (CAS 1583-83-1), a structurally related analog lacking fluorines at positions 2 and 3. Key differences include:

Reactivity and Electronic Effects

- Directing Effects : The difluoromethoxy group (-OCF$2$H) acts as a meta-director, while the methyl group (-CH$3$) is an ortho/para-director. The combined substituents create a complex electronic environment, influencing regioselectivity in further functionalization.

Biologische Aktivität

1-(Difluoromethoxy)-2,3-difluoro-4-methyl-benzene is a halogenated aromatic compound characterized by its complex structure, which includes a benzene ring substituted with difluoromethoxy and difluoro groups. The presence of these fluorinated moieties significantly influences its chemical properties, stability, and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Biological Activity Overview

Halogenated aromatic compounds like this compound have been studied for various biological activities, including:

- Antimicrobial Activity : Compounds with similar structures often exhibit significant antimicrobial properties due to their ability to disrupt microbial cell membranes.

- Antifungal Properties : The presence of fluorine enhances lipophilicity, which may improve the compound's efficacy against fungal pathogens.

- Enzyme Inhibition : Some studies suggest that fluorinated compounds can interact with enzymes, potentially inhibiting their activity and affecting metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Permeability : The fluorinated groups increase the compound's lipophilicity, facilitating its penetration through cellular membranes.

- Receptor Binding : The compound may interact with specific biological receptors or enzymes, leading to altered physiological responses.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Disrupts microbial membranes | |

| Antifungal | Effective against various fungal strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of fluorinated compounds found that derivatives similar to this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The study highlighted that the introduction of fluorine atoms enhanced the overall potency compared to non-fluorinated analogs.

Case Study 2: Enzyme Interaction

Research focused on the interaction between fluorinated benzene derivatives and phosphodiesterase (PDE) enzymes indicated that modifications in the structure could lead to increased inhibition rates. The dual-targeting capability of certain derivatives suggests potential therapeutic applications in conditions like asthma and inflammation.

Q & A

Q. What are the standard synthetic routes for preparing 1-(difluoromethoxy)-2,3-difluoro-4-methyl-benzene?

A common approach involves sequential halogenation and functional group introduction. For example:

- Step 1 : Start with a methyl-substituted benzene derivative. Introduce fluorine atoms at positions 2 and 3 via electrophilic fluorination using agents like Selectfluor® under controlled pH and temperature .

- Step 2 : Introduce the difluoromethoxy group at position 1 through nucleophilic substitution. This may involve reacting a hydroxyl or bromine precursor with difluorocarbene (generated from sodium chlorodifluoroacetate) in polar aprotic solvents (e.g., DMF) at 60–80°C .

- Step 3 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate eluent) and confirm regioselectivity using NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- and NMR : To confirm substitution patterns and assess electronic environments. The difluoromethoxy group typically shows a triplet near δ 85–90 ppm in NMR .

- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Electrospray ionization (ESI) in positive ion mode is preferred for halogenated aromatics .

- X-ray Crystallography : For absolute structural confirmation. Single-crystal analysis (e.g., using a Bruker APEXII CCD diffractometer) provides bond lengths, angles, and packing interactions, as demonstrated in related triazole-carboxamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of difluoromethoxy group introduction?

Optimization strategies include:

- Solvent Selection : Use DMF or DMSO to stabilize reactive intermediates and enhance nucleophilicity .

- Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate difluorocarbene generation at lower temperatures (40–50°C) .

- Stoichiometry Control : Maintain a 1.2:1 molar ratio of difluorocarbene precursor to the aromatic substrate to minimize side reactions .

- Monitoring : Track reaction progress via inline NMR to halt the reaction at maximal conversion .

Q. What strategies mitigate competing side reactions during the synthesis of polyfluorinated benzene derivatives?

- Protecting Groups : Temporarily protect the methyl group (e.g., as a tert-butyl ether) to prevent undesired electrophilic attack during fluorination .

- Stepwise Halogenation : Introduce fluorine atoms sequentially, starting at the most reactive position (e.g., position 2 before 3), to avoid overhalogenation .

- Low-Temperature Reactions : Perform fluorination at −20°C to reduce radical pathways that lead to positional scrambling .

Q. How does the substitution pattern influence the compound’s electronic properties and reactivity?

Computational and experimental analyses reveal:

- Electron-Withdrawing Effects : The difluoromethoxy group at position 1 decreases electron density at the para position (C4), stabilizing negative charges in intermediates. This is corroborated by DFT calculations on similar compounds .

- Steric Effects : The methyl group at C4 creates steric hindrance, slowing nucleophilic substitution at adjacent positions. X-ray data (e.g., bond angles in ) support this.

- Fluorine-Fluorine Repulsion : Adjacent fluorines at C2 and C3 induce slight ring distortion, measurable via crystallographic torsion angles .

Q. What are the challenges in achieving regioselective fluorination in such polyhalogenated systems?

Key challenges and solutions include:

- Directing Group Limitations : Traditional directing groups (e.g., −NO) may fail due to competing electronic effects. Alternative approaches use transient directing groups (e.g., boronates) .

- Radical Pathways : Uncontrolled radical fluorination leads to non-selective substitution. Using diaryliodonium salts as aryl precursors improves regioselectivity .

- Sensitivity to Moisture : Fluorination reagents like DAST decompose in water. Rigorous anhydrous conditions (e.g., molecular sieves in THF) are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.